molecular formula C14H18ClNO2 B1421057 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride CAS No. 936138-16-8

2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride

Cat. No. B1421057
M. Wt: 267.75 g/mol
InChI Key: GRNSUINPZPQAOC-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride, commonly known as DIPLA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DIPLA is a spirocyclic compound that belongs to the class of piperidine derivatives and has been extensively studied for its diverse biological and pharmacological properties.

Mechanism Of Action

The exact mechanism of action of DIPLA is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. DIPLA has been found to bind to specific receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

DIPLA has been found to exhibit diverse biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DIPLA has also been found to exhibit antipsychotic properties and has been studied for its potential as a treatment for schizophrenia. Additionally, DIPLA has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

DIPLA has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, it exhibits diverse biological activities, making it a versatile tool for investigating the mechanisms of various diseases. However, DIPLA also has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several potential future directions for research on DIPLA. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and depression. Another potential direction is to study its mechanism of action in more detail to gain a better understanding of how it modulates neurotransmitter activity in the brain. Additionally, further research is needed to investigate the potential side effects and toxicity of DIPLA in vivo.

Scientific Research Applications

DIPLA has been widely investigated for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antipsychotic properties. DIPLA has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12;/h1-4,11,15H,5-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNSUINPZPQAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C3=CC=CC=C23)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678340
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride

CAS RN

936138-16-8
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride
Reactant of Route 2
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride
Reactant of Route 3
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride
Reactant of Route 4
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride
Reactant of Route 5
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride
Reactant of Route 6
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride

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